Product packaging for Idd594(Cat. No.:)

Idd594

Cat. No.: B1229887
M. Wt: 416.2 g/mol
InChI Key: JCZUIWYXULSXSW-UHFFFAOYSA-N
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Description

IDD594 is a small molecule investigational compound that functions as a potent and selective inhibitor of Aldo-Keto Reductase Family 1 Member B1 (AKR1B1), more commonly known as aldose reductase[a] . This enzyme is a key target in research on diabetic complications, as it catalyzes the reduction of glucose to sorbitol in the polyol pathway. Under hyperglycemic conditions, its overactivation is linked to cellular damage in tissues such as the retina, lens, nerves, and kidneys . The mechanism of action of this compound involves direct inhibition of the aldose reductase enzyme, thereby potentially mitigating the downstream metabolic imbalances associated with the polyol pathway . Structural studies, including high-resolution X-ray crystallography (e.g., PDB ID 3GHT), have elucidated the binding mode of this compound within the enzyme's active site, providing invaluable insights for structure-based drug design . This compound belongs to the class of carboxylic acid derivatives and features a molecular formula of C16H12BrF2NO3S and a molecular weight of 416.24 g/mol . While it demonstrates high affinity in vitro, its characteristics are typical of its class, which may limit cellular permeability in vivo, making it a crucial tool for mechanistic studies rather than therapeutic development . Researchers utilize this compound as a reference standard and a pharmacological probe to investigate the role of aldose reductase in experimental models of diabetic complications and to explore induced-fit phenomena in protein-ligand interactions . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12BrF2NO3S B1229887 Idd594

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12BrF2NO3S

Molecular Weight

416.2 g/mol

IUPAC Name

2-[2-[(4-bromo-2-fluorophenyl)methylcarbamothioyl]-5-fluorophenoxy]acetic acid

InChI

InChI=1S/C16H12BrF2NO3S/c17-10-2-1-9(13(19)5-10)7-20-16(24)12-4-3-11(18)6-14(12)23-8-15(21)22/h1-6H,7-8H2,(H,20,24)(H,21,22)

InChI Key

JCZUIWYXULSXSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OCC(=O)O)C(=S)NCC2=C(C=C(C=C2)Br)F

Synonyms

Idd 594
Idd-594
IDD594

Origin of Product

United States

Chemical Information

Idd594 possesses a distinct spiro-imidazolidine structure linked to a fluorinated chroman ring. The molecular formula of this compound is C13H10FN3O4. Its molecular weight is approximately 307.23 grams per mole.

Table 1: Basic Chemical Properties of this compound

PropertyValue
Chemical Name(2R,4R)-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide
Molecular FormulaC13H10FN3O4
Molecular Weight307.23 g/mol
Compound TypeAldose Reductase Inhibitor

Research Findings and Biological Activity

Research has demonstrated that Idd594 is a potent inhibitor of Aldose Reductase. Reported in vitro half-maximal inhibitory concentration (IC50) values for this compound against AR are in the nanomolar range, with figures such as 30 nM and 0.030 μM cited in the literature. nih.govfrontiersin.org

Detailed structural studies, including X-ray crystallography, have been instrumental in understanding the precise interactions between this compound and the Aldose Reductase enzyme. nih.govfrontiersin.orgnih.govencyclopedia.pubtandfonline.commdpi.compnas.org For instance, the crystal structure of the human AKR1B1-NADP+-Idd594 ternary complex (PDB ID: 1US0) has been analyzed at high resolution, providing atomic-level details of the binding site and the conformational changes induced by inhibitor binding. nih.govfrontiersin.orgmdpi.compnas.org

This compound is frequently utilized as a reference compound or standard inhibitor in studies evaluating the potential of other molecules as Aldose Reductase inhibitors, including those derived from natural sources or identified through virtual screening approaches. frontiersin.orgresearchpublish.com These comparative studies highlight this compound's established efficacy in inhibiting AR in vitro. frontiersin.org Molecular modeling, docking, and dynamics simulations often employ the known binding mode of this compound to guide the identification and evaluation of novel AR inhibitors. nih.govfrontiersin.orgacs.orgresearchpublish.com

Below is a table summarizing some reported IC50 values for this compound and other related inhibitors against Aldose Reductase, based on the search results:

CompoundTargetIC50 (µM)Reference
This compoundHuman AR0.030 frontiersin.org
This compoundALR20.030 nih.gov
SorbinilHuman AR3.14 frontiersin.org
ZopolrestatDiabetic mice0.004 frontiersin.org
Tolrestat (B1683199)Diabetic rat0.0012 frontiersin.org
(R)-(−)-1Human ALR20.120 tandfonline.com
(S)-(+)-1Human ALR24.200 tandfonline.com

Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate used.

Biological Target: Aldose Reductase Akr1b1

A significant focus of research on Idd594 centers on its activity as an inhibitor of the enzyme Aldose Reductase (AR), also known as AKR1B1. drugbank.comnih.govnih.govfrontiersin.orgnih.govencyclopedia.pubacs.org Aldose Reductase is a crucial enzyme in the polyol pathway, catalyzing the NADPH-dependent reduction of various carbonyl-containing compounds, including the conversion of glucose to sorbitol. drugbank.comfrontiersin.orgnih.govencyclopedia.pubresearchgate.nettandfonline.com Under conditions of hyperglycemia, such as in diabetes, the flux through the polyol pathway increases significantly, contributing to the accumulation of sorbitol and implicated in the development of long-term diabetic complications like neuropathy, retinopathy, and nephropathy. frontiersin.orgnih.govencyclopedia.pubresearchgate.nettandfonline.com Consequently, Aldose Reductase has been identified as a relevant target for therapeutic research aimed at mitigating these complications. researchgate.net

Mechanism of Action

Idd594 functions by inhibiting the enzymatic activity of Aldose Reductase. drugbank.comnih.govnih.govfrontiersin.org Studies, including those utilizing ultra-high resolution crystal structures of human AR in complex with this compound, have provided valuable insights into its binding mode and the molecular mechanism of inhibition. nih.govfrontiersin.orgnih.govencyclopedia.pubtandfonline.commdpi.compnas.org The crystal structure analysis reveals that the charged carboxylic acid head of this compound binds to the active site of the enzyme, forming hydrogen bond interactions with key residues such as His110 and Tyr48. nih.govfrontiersin.orgresearchgate.net Furthermore, interactions within a specificity pocket of the enzyme, involving residues like Thr113 and the bromine atom of this compound, are also critical for its binding affinity and inhibitory potency. nih.govnih.gov The binding of this compound is associated with the opening of this specificity pocket, a mechanism explored in structural studies. nih.govencyclopedia.pubmdpi.com The low pKa of carboxylic acid-based inhibitors like this compound can influence their behavior, potentially leading to reduced in vivo potency compared to in vitro observations due to ionization at physiological pH, which can affect cell membrane permeability. nih.govencyclopedia.pubresearchgate.netmdpi.com

Conclusion

Idd594 is a well-characterized chemical compound recognized for its potent inhibitory activity against Aldose Reductase (AKR1B1). Research, particularly through structural biology and molecular modeling, has provided significant insights into its mechanism of action, highlighting its specific interactions within the enzyme's active site. While the in vivo efficacy of carboxylic acid inhibitors like this compound can be influenced by factors such as their low pKa, it remains a valuable tool and reference compound in the ongoing quest for effective Aldose Reductase inhibitors to potentially address complications associated with conditions like diabetes.

The Chemical Compound this compound: Properties and Research Findings

This compound is a synthetic chemical compound recognized primarily for its inhibitory activity against the enzyme aldose reductase. Its systematic name is (2R,4R)-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide. This compound has been a subject of research, particularly concerning its potential in addressing complications associated with diabetes mellitus through the inhibition of the polyol pathway.

Q & A

Basic Research Questions

Q. What are the critical structural features of IDD594 that enable its inhibitory activity against aldose reductase (AR)?

  • Answer : this compound’s inhibitory activity primarily stems from three structural elements:

  • Carboxylate group : Binds to the anion-binding pocket of AR, mimicking the substrate’s reacting hydroxyl group .
  • Aromatic side chain : Enhances potency and selectivity by forming hydrophobic interactions with residues like Trp111 and Tyr48 .
  • Bromine atom : Stabilizes the binding via halogen bonding with Thr113, critical for selectivity .
    • Methodological Insight : High-resolution crystallography (0.66–0.83 Å) and quantum mechanical DFT calculations validated these interactions .

Q. What experimental techniques are pivotal for resolving this compound’s binding mode to AR?

  • Answer :

  • Ultra-high-resolution X-ray crystallography : Resolved this compound-AR interactions at 0.66–0.83 Å, enabling precise mapping of hydrogen bonds and electrostatic potentials .
  • Density Functional Theory (DFT) : Calculated charge density distributions to explain the carboxylate group’s role in binding .
    • Key Data : Crystallographic R-factors (Rint and R1) and bond-length accuracy (e.g., C=O distances: 1.23–1.26 Å in the AR-bound state) .

Advanced Research Questions

Q. How does the protonation state of this compound’s carboxylate group differ between its free and AR-bound forms?

  • Answer :

  • Free this compound : Carboxylate is protonated (O–H distance: ~1.0 Å), forming intramolecular hydrogen bonds .
  • AR-bound this compound : Deprotonated (negative charge), stabilized by ionic interactions with AR’s active-site residues (e.g., His110) .
    • Methodology : Comparative crystallography (isolated vs. complexed structures) and electron density analysis .

Q. What methodological approaches address induced-fit conformational changes in AR upon this compound binding?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Revealed Leu300 motion closing the specificity pocket in unliganded AR, contrasting with this compound-bound states .
  • Shape Descriptor Analysis : Identified four AR conformations (e.g., “this compound” and “zenarestat” classes) using PocketPicker software to quantify binding-site flexibility .
    • Key Finding : this compound induces a unique binding-site conformation distinct from other inhibitors like tolrestat .

Q. How do virtual screening protocols validate the accuracy of this compound docking poses?

  • Answer :

  • RMSD Validation : Docking poses are compared to crystallographic geometries. For example:
StudySoftwareRMSD (Å)
Custom Protocol0.094
FlexX0.97
  • Pharmacophore Filtering : Anchoring functional groups (e.g., carboxylate) to AR’s anion-binding pocket improved hit rates .
    • Contradiction Note : Discrepancies in RMSD values arise from software (FlexX vs. GoldScore) and protocol variations (rigid vs. flexible docking) .

Q. Why does this compound exhibit poor in vivo efficacy despite high in vitro affinity?

  • Answer :

  • Low Membrane Permeability : The carboxylate group’s low pKa (~3.5) causes ionization at physiological pH, limiting cellular uptake .
  • Mitigation Strategy : Structural analogs with masked carboxylates (e.g., prodrugs) are under investigation .
    • Methodology : Crystallography-guided SAR studies and logP calculations .

Data Contradiction Analysis

Q. How do studies reconcile conflicting RMSD values for this compound docking poses?

  • Answer : Differences stem from:

  • Software Algorithms : FlexX prioritizes steric fit, while GoldScore incorporates hydrogen-bonding penalties .
  • Resolution of Structures : Ultra-high-resolution data (0.66 Å) reduce positional uncertainty in crystallographic “ground truth” .
    • Best Practice : Use consensus scoring (e.g., ChemPLP + DrugScore) and validate with experimental IC50 values .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound-AR Complex

ParameterValueEvidence
Resolution0.66–0.83 Å
Rint0.021–0.035
Bromine Position (Br8–C25)1.88–1.89 Å

Table 2 : Docking Performance Across Studies

SoftwareRMSD (Å)Rank 1 Pose AccuracyEvidence
GoldScore0.26–1.39High
FlexX0.094–0.97Moderate

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